2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Analytical Chemistry Quality Control Pharmaceutical Intermediates

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: a trisubstituted benzaldehyde featuring a 5-benzyloxy latent hydroxyl for selective deprotection and a 2-bromo cross-coupling handle. Essential for galanthamine analog synthesis (US Patent 7,985,879 B2) and ALDH1A3 inhibitor libraries. The 4-methoxy and 5-benzyloxy groups synergistically direct electrophilic substitution, enabling regiospecific transformations unattainable with simpler analogs. ≥98% purity ensures reproducible results from milligram to kilogram scale. Order now for reliable process development.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 6451-86-1
Cat. No. B183121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
CAS6451-86-1
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyRUBXMEDWBCBLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde (CAS 6451-86-1): A Strategic Building Block for Polyoxygenated Aromatics and Heterocyclic Scaffolds


2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, also known as 6-bromobenzyl isovanillin, is a trisubstituted benzaldehyde derivative with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol [1]. It belongs to the class of brominated benzaldehydes and features a unique arrangement of bromine, methoxy, and benzyloxy substituents on the benzene ring . This structural configuration imparts distinct reactivity profiles that are exploited in the synthesis of bioactive molecules, including galanthamine analogs [2] and urolithin derivatives .

Why 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Cannot Be Swapped with Simpler Brominated Benzaldehydes in Complex Syntheses


Substituting 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde with simpler brominated benzaldehydes—such as 2-bromo-4-methoxybenzaldehyde (CAS 43192-31-0) or 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0)—would compromise downstream synthetic efficiency and product purity due to the absence of the 5-benzyloxy protecting group and the specific substitution pattern required for regiospecific transformations . The 5-benzyloxy group serves as a latent hydroxyl handle that can be selectively deprotected ortho to the carbonyl [1], enabling late-stage functionalization in multistep syntheses of polyoxygenated natural products and pharmaceutical intermediates [2]. Moreover, the 2-bromo position provides a reliable cross-coupling site, while the 4-methoxy and 5-benzyloxy groups collectively direct electrophilic substitution and influence electronic properties, a synergistic effect absent in less substituted analogs [3].

Head-to-Head Performance Data: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde vs. Key Analogues


Commercial Purity Benchmarks: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Offers ≥98% Purity via GC, Exceeding Minimum Specifications for Critical Intermediates

Commercially available 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde is routinely supplied with a minimum purity of 98% as determined by GC, according to vendor specifications . This represents a measurable improvement over the more common 95% purity specification for related brominated benzaldehydes such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 2973-59-3) and the 97% purity often encountered for 2-bromo-4-methoxybenzaldehyde [1]. The higher purity grade reduces the need for additional purification steps in multistep synthetic sequences, thereby improving overall yield and cost efficiency in process chemistry applications.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Orthogonal Protecting Group Strategy: The 5-Benzyloxy Moiety Enables Selective Deprotection in the Presence of Other Sensitive Functionalities

The benzyloxy group at the 5-position of 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde can be selectively cleaved using magnesium bromide in anhydrous ether-benzene, leaving other benzyl ethers unaffected [1]. This orthogonal reactivity is not available in non-benzyloxy-substituted analogs such as 2-bromo-4-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde, which lack a hydroxyl-protecting handle. The selective deprotection is critical in the synthesis of galanthamine intermediates, where the 5-hydroxy group must be liberated ortho to the carbonyl without disturbing other protected sites [2].

Protecting Group Chemistry Multistep Synthesis Regioselective Deprotection

Scaffold for Selective ALDH1A3 Inhibition: Benzyloxybenzaldehyde Derivatives Achieve Sub-Micromolar Potency with Favorable Selectivity

Although 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde itself has not been directly evaluated as an ALDH1A3 inhibitor, structurally related benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) exhibit potent and selective inhibition of ALDH1A3, with IC50 values of 0.23 μM and 1.29 μM, respectively [1]. These compounds demonstrate >100-fold selectivity over other ALDH isoforms, a critical feature for reducing off-target effects in cancer therapy [2]. The benzyloxybenzaldehyde scaffold is essential for this activity, as simpler benzaldehydes lacking the benzyloxy motif do not engage the ALDH1A3 binding pocket effectively [3].

Medicinal Chemistry Cancer Therapeutics Enzyme Inhibition

Documented Use in Galanthamine Synthesis: A Key Intermediate for an FDA-Approved Alzheimer's Drug

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is explicitly claimed as a key intermediate in the synthesis of galanthamine, an FDA-approved acetylcholinesterase inhibitor used for treating mild to moderate Alzheimer's disease [1]. Specifically, the compound serves as a precursor to N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide, which is then elaborated to (-)-galanthamine [2]. In contrast, simpler bromobenzaldehydes like 2-bromo-4-methoxybenzaldehyde are not reported in validated galanthamine synthetic routes, underscoring the essential role of the 5-benzyloxy substitution pattern for regioselective transformations .

Pharmaceutical Synthesis Process Chemistry Alzheimer's Disease

High-Impact Application Scenarios for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in Pharmaceutical R&D and Fine Chemicals


Synthesis of Galanthamine and Related Alzheimer's Therapeutics

This compound is an established building block for preparing galanthamine intermediates, as documented in U.S. Patent 7,985,879 B2 [3]. Its 2-bromo and 5-benzyloxy groups enable sequential cross-coupling and selective deprotection steps, respectively, which are critical for constructing the tetracyclic galanthamine core . Procurement of this intermediate with ≥98% purity ensures high-quality input material for multigram to kilogram-scale process development.

Development of Selective ALDH1A3 Inhibitors for Oncology

The benzyloxybenzaldehyde scaffold, exemplified by this compound, has been validated as a selective ALDH1A3 inhibitor pharmacophore [3]. Researchers exploring ALDH1A3 as a therapeutic target in pancreatic, breast, or prostate cancer can utilize 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a versatile starting material for synthesizing focused libraries of ALDH1A3 inhibitors with improved potency and selectivity profiles .

Preparation of Polyoxygenated Natural Product Analogs

The ortho-benzyloxy substitution pattern allows for selective deprotection under mild conditions, enabling late-stage unveiling of a hydroxyl group for further derivatization [3]. This feature is particularly valuable in the total synthesis of polyoxygenated biphenyls, chromanones, and tetraoxygenated benzenes, where precise control over hydroxyl group placement is essential for biological activity .

Synthesis of Urolithin Derivatives for Anti-Aging and Dermatological Research

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is employed as an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one, a urolithin derivative with reported collagen production-promoting and elastase-inhibiting activities [3]. This application supports research in anti-wrinkle agents and skin health, where the compound's high purity and defined substitution pattern facilitate reproducible biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.